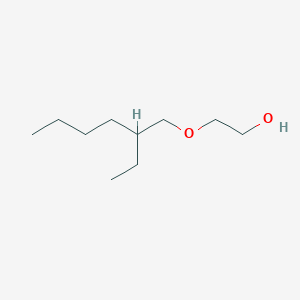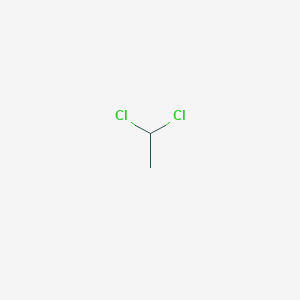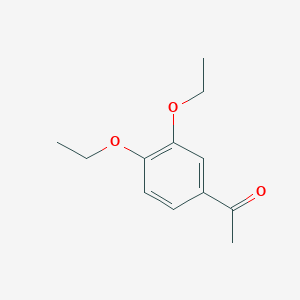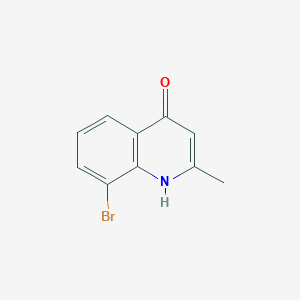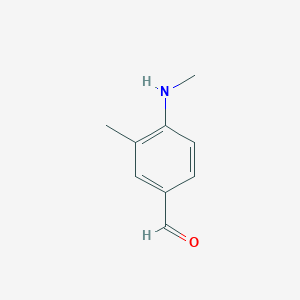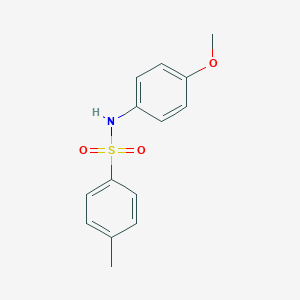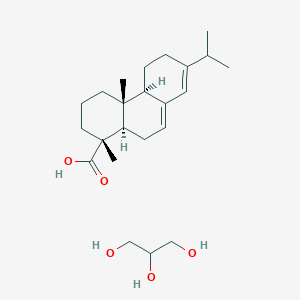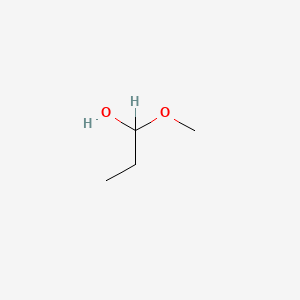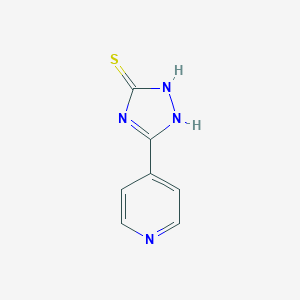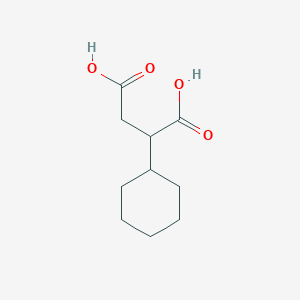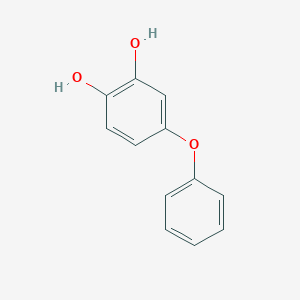
4-Phenoxybenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCX-4208, également connu sous le nom d'ulodesine, est un puissant inhibiteur de la purine nucléoside phosphorylase (PNP). Il a été étudié pour ses applications thérapeutiques potentielles dans diverses affections liées au système immunitaire, notamment les maladies auto-immunes et certains types de cancer. BCX-4208 agit en modulant l'activité des lymphocytes T et B, qui sont des composants essentiels du système immunitaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de BCX-4208 implique plusieurs étapes, en commençant par des précurseurs facilement disponiblesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté élevée .
Méthodes de production industrielle
La production industrielle de BCX-4208 suit des voies de synthèse similaires, mais est mise à l'échelle pour répondre aux exigences commerciales. Cela implique l'optimisation des conditions de réaction pour maximiser l'efficacité et minimiser les déchets. Des techniques avancées telles que la chimie à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer les taux de production et garantir une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions
BCX-4208 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion de groupes fonctionnels spécifiques en leurs formes oxydées.
Réduction : Réduction de certains groupes pour obtenir la structure chimique souhaitée.
Substitution : Remplacement d'atomes ou de groupes spécifiques au sein de la molécule pour modifier son activité.
Réactifs et conditions courantes
Les réactifs courants utilisés dans la synthèse et la modification de BCX-4208 comprennent :
Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Réactifs de substitution : Tels que les halogénures ou les nucléophiles.
Principaux produits formés
Les principaux produits formés par ces réactions sont des intermédiaires qui conduisent au composé actif final, BCX-4208. Chaque étape est soigneusement surveillée pour s'assurer que la structure et la fonctionnalité correctes sont obtenues .
Applications de la recherche scientifique
BCX-4208 a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et le métabolisme des purines.
Biologie : Investigé pour ses effets sur la fonction et la prolifération des cellules immunitaires.
Médecine : Exploré comme traitement potentiel des maladies auto-immunes, telles que le psoriasis, et de certains cancers.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme outil dans la découverte de médicaments
Mécanisme d'action
BCX-4208 exerce ses effets en inhibant la purine nucléoside phosphorylase, une enzyme impliquée dans la voie de récupération des purines. Cette inhibition conduit à l'accumulation de désoxyguanosine triphosphate (dGTP) dans les lymphocytes, perturbant la synthèse de l'ADN et provoquant la mort cellulaire par apoptose. Ce mécanisme est particulièrement efficace pour moduler l'activité des lymphocytes T et B, ce qui fait de BCX-4208 un candidat prometteur pour le traitement des troubles liés au système immunitaire .
Applications De Recherche Scientifique
BCX-4208 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and purine metabolism.
Biology: Investigated for its effects on immune cell function and proliferation.
Medicine: Explored as a potential treatment for autoimmune diseases, such as psoriasis, and certain cancers.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery
Mécanisme D'action
BCX-4208 exerts its effects by inhibiting purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway. This inhibition leads to the accumulation of deoxyguanosine triphosphate (dGTP) in lymphocytes, disrupting DNA synthesis and causing cell death through apoptosis. This mechanism is particularly effective in modulating the activity of T-cells and B-cells, making BCX-4208 a promising candidate for treating immune-related disorders .
Comparaison Avec Des Composés Similaires
BCX-4208 est unique par rapport aux autres inhibiteurs de la PNP en raison de sa forte puissance et de sa spécificité. Les composés similaires comprennent :
Forodesine : Un autre inhibiteur de la PNP avec des applications similaires mais des propriétés pharmacocinétiques différentes.
Immucillin-H : Un inhibiteur analogue de l'état de transition de la PNP avec des caractéristiques structurales distinctes.
8-Aminoguanosine : Un inhibiteur de la PNP moins puissant utilisé principalement en recherche
BCX-4208 se distingue par sa biodisponibilité orale et son efficacité pour moduler l'activité des lymphocytes T et B, ce qui en fait un outil polyvalent à la fois en recherche et en contexte thérapeutique .
Si vous avez d'autres questions spécifiques ou si vous avez besoin de plus de détails, n'hésitez pas à demander !
Propriétés
Numéro CAS |
1138-67-6 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
4-phenoxybenzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,13-14H |
Clé InChI |
WHJAXTGVMTVKHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


